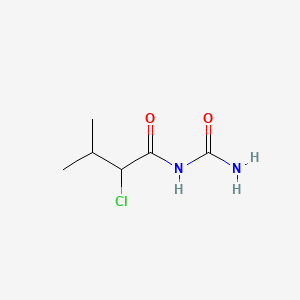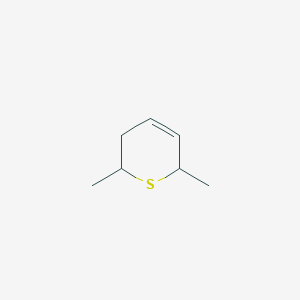![molecular formula C13H23BrO6 B14591518 Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol CAS No. 61242-28-2](/img/structure/B14591518.png)
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;9-bromobicyclo[331]nonane-1,5-diol is a compound that combines the properties of acetic acid and a brominated bicyclic nonane diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-bromobicyclo[331]nonane-1,5-diol typically involves the bromination of bicyclo[331]nonane-1,5-diol followed by acetylation
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The brominated diol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the diol moiety can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used in hydroboration reactions.
Bicyclo[3.3.1]nonane-1,5-diol: The non-brominated version of the compound, used in various organic synthesis applications.
Uniqueness
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol is unique due to the presence of both bromine and acetic acid functionalities, which provide distinct reactivity and potential applications compared to similar compounds. The bromine atom enhances its reactivity in substitution reactions, while the acetic acid moiety allows for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
61242-28-2 |
|---|---|
Molekularformel |
C13H23BrO6 |
Molekulargewicht |
355.22 g/mol |
IUPAC-Name |
acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol |
InChI |
InChI=1S/C9H15BrO2.2C2H4O2/c10-7-8(11)3-1-4-9(7,12)6-2-5-8;2*1-2(3)4/h7,11-12H,1-6H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
XVJKWBCTPTXMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CC2(CCCC(C1)(C2Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



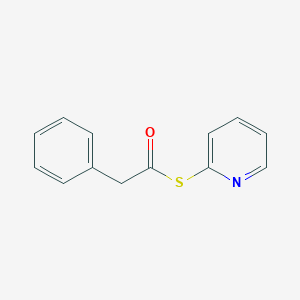


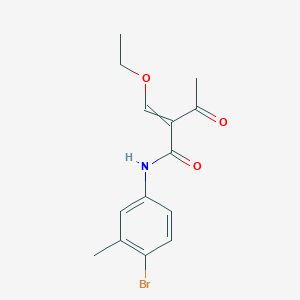
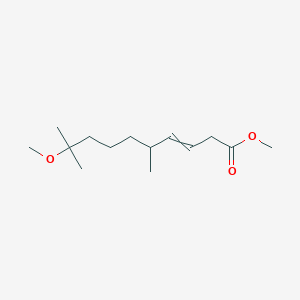
![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)

